Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted azetidinones.
Scientific Research Applications
Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes. The azetidinone ring can act as a reactive site, allowing the compound to inhibit enzyme activity by forming covalent bonds with active site residues. This inhibition can disrupt normal cellular processes, making the compound useful in drug development.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: Lacks the methoxyethyl group, making it less versatile in certain reactions.
2-Methoxyethylamine: A simpler amine that can be used as a building block in the synthesis of more complex molecules.
Azetidin-2-one: The parent compound of azetidinones, which serves as a core structure for many derivatives.
Uniqueness
Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate is unique due to the presence of both the tert-butyl and methoxyethyl groups. These groups enhance the compound’s reactivity and potential applications in various fields. The combination of these functional groups allows for greater versatility in chemical synthesis and potential biological activity.
Properties
IUPAC Name |
tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-9(13)8(12)5-6-15-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYICTFFEZLAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C1CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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